molecular formula C8H17ClN2O B6214340 2-amino-2-cyclopentyl-N-methylacetamide hydrochloride CAS No. 2727959-91-1

2-amino-2-cyclopentyl-N-methylacetamide hydrochloride

Cat. No.: B6214340
CAS No.: 2727959-91-1
M. Wt: 192.7
InChI Key:
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Description

2-amino-2-cyclopentyl-N-methylacetamide hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a cyclopentyl ring, and a methylacetamide moiety. This compound is often used in research due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-cyclopentyl-N-methylacetamide hydrochloride typically involves the reaction of cyclopentylamine with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity starting materials and solvents .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-cyclopentyl-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-amino-2-cyclopentyl-N-methylacetamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-amino-2-cyclopentyl-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-cyclopentyl-N-methylacetamide hydrochloride is unique due to its cyclopentyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-cyclopentyl-N-methylacetamide hydrochloride involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentanoneimine, which is then reacted with hydroxylamine hydrochloride to form N-methylcyclopentanone oxime. The oxime is then reduced with sodium borohydride to form N-methylcyclopentanone amine, which is further reacted with acetic anhydride to form 2-amino-2-cyclopentyl-N-methylacetamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "Cyclopentanone", "Methylamine", "Hydroxylamine hydrochloride", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Cyclopentanone + Methylamine -> N-methylcyclopentanoneimine", "N-methylcyclopentanoneimine + Hydroxylamine hydrochloride -> N-methylcyclopentanone oxime", "N-methylcyclopentanone oxime + Sodium borohydride -> N-methylcyclopentanone amine", "N-methylcyclopentanone amine + Acetic anhydride -> 2-amino-2-cyclopentyl-N-methylacetamide", "2-amino-2-cyclopentyl-N-methylacetamide + Hydrochloric acid -> 2-amino-2-cyclopentyl-N-methylacetamide hydrochloride" ] }

CAS No.

2727959-91-1

Molecular Formula

C8H17ClN2O

Molecular Weight

192.7

Purity

95

Origin of Product

United States

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